2-Tert-butylpyrimidin-4-amine
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Overview
Description
2-Tert-butylpyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3 . It has an average mass of 151.209 Da and a mono-isotopic mass of 151.110947 Da .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include this compound, often involves multiple steps starting from acyclic starting materials . For instance, a synthesis process could start from benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Scientific Research Applications
Chemical Reaction Mechanisms
- Amination Processes : Studies have explored the amination of pyrimidine compounds, including 2-tert-butylpyrimidin-4-amine, demonstrating the mechanisms and intermediates involved in these reactions. For instance, the amination of 4-tert-butylpyrimidine shows limited extent of SN(ANRORC) mechanism, an important aspect in understanding chemical synthesis processes (Breuker & Plas, 1983).
Pharmaceutical Research
- Development of Receptor Ligands : Research into the synthesis of 2-aminopyrimidines, such as this compound, has contributed to the development of histamine H4 receptor ligands. These compounds are significant in medicinal chemistry for their potential in treating inflammatory conditions and pain (Altenbach et al., 2008).
Material Science and Chemistry
- Catalysis and Polymerization : this compound and its derivatives have applications in catalysis, particularly in processes like aryl-Cl activation and hydrosilane polymerization. Such applications are crucial in developing new materials and chemical synthesis methods (Deeken et al., 2006).
- Perovskite Solar Cells : The compound has also been utilized in the context of perovskite solar cells. Specifically, 4-Tert-butylpyridine, a related compound, is used as an additive in organic hole-transporting materials to improve the efficiency and stability of these solar cells (Xu et al., 2017).
Analytical and Environmental Applications
- Biogenic Amine Detection : Heterobimetallic complexes involving this compound derivatives have been developed for the selective detection of biogenic amine odorants. This is particularly relevant in food safety, as these amines are crucial indicators of food spoilage (Chow et al., 2013).
Mechanism of Action
Result of Action
The molecular and cellular effects of 2-Tert-butylpyrimidin-4-amine’s action are currently unknown . These effects could range from changes in cell growth and proliferation to alterations in cell signaling or gene expression, depending on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include pH, temperature, and the presence of other molecules or compounds. For instance, certain compounds may be more stable and effective under acidic conditions, while others may require a more neutral or basic environment. Additionally, the presence of other molecules could potentially affect a compound’s efficacy by competing for the same targets or by altering the compound’s structure or stability.
Properties
IUPAC Name |
2-tert-butylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFVDJXZQAAJFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552585 |
Source
|
Record name | 2-tert-Butylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114362-20-8 |
Source
|
Record name | 2-tert-Butylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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